4-Benzyloxy-3-methoxyphenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-[[α-(4-substitutedbenzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles, involves the condensation of chloro-α-phenylacetyl derivatives with sodium salts of benzoic acids. These compounds were structurally characterized using various spectral methods (Kocabalkanlı, Ateş, & Ötük, 2001). Another relevant synthesis method involves the Friedel-Crafts reaction of anisole with ethyl oxalylchloride, followed by Wolff-Kishner-Huang reduction, yielding 4-methoxyphenylacetic acid, which is structurally similar to the subject compound (Zhu Jin-tao, 2011).
Molecular Structure Analysis
Structural analysis of related molecules, like 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, offers insights into the molecular structure, which typically involves the determination of molecular configurations through spectral data and chemical synthesis methods (Mi, 2006). The structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound with similarities to 4-Benzyloxy-3-methoxyphenylacetic acid, has been elucidated, demonstrating electron-withdrawing and donating properties of different substituents (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The antibacterial activities of synthesized compounds related to 4-Benzyloxy-3-methoxyphenylacetic acid have been explored, indicating potential biological properties and applications (Kocabalkanlı, Ateş, & Ötük, 2001). Additionally, related compounds have been evaluated as potential inhibitors of soybean 15-lipoxygenase, revealing insights into their chemical reactivity and potential therapeutic applications (Sadeghian et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are intrinsic to the chemical structure. While specific data for 4-Benzyloxy-3-methoxyphenylacetic acid might not be readily available, related compounds provide comparable insights. For instance, the synthesis and characterization steps typically involve the determination of these physical properties to confirm the identity and purity of the compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be inferred from related chemical studies. For example, the oxidative decarboxylation of 4-methoxyphenylacetic acid has been explored, shedding light on potential reactive pathways and mechanisms that may also apply to 4-Benzyloxy-3-methoxyphenylacetic acid (Baciocchi & Bietti, 2002).
Scientific Research Applications
Neurological and Biochemical Applications :
- A method for assaying urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), which is increased in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease, has been developed using liquid chromatography with electrochemical detection (Morrisey & Shihabi, 1979).
- A fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in normal brain tissue was developed, demonstrating its presence in the caudate nucleus of various animal species (Sharman, 1963).
Cancer Research and Treatment :
- Research into di- and triphenyltin(IV) carboxylate complexes involving 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid has revealed their cytotoxic activity against various tumor cell lines, indicating potential in cancer treatment (Gómez‐Ruiz et al., 2008).
- Similar studies have been conducted with dinuclear gallium(III) carboxylate complexes, again showing promising cytotoxic activities against different human tumor cell lines (Kaluderović et al., 2010).
Luminescent Properties in Chemistry :
- Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has shed light on the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, with implications for materials science and luminescence-based technologies (Sivakumar et al., 2010).
Pharmaceutical Synthesis and Biochemical Analysis :
- Methods for the synthesis of phenethylamines from phenylacetonitriles, including derivatives of 4-hydroxy-3-methoxyphenylacetic acid, have been developed, providing new pathways in pharmaceutical synthesis (Short, Dunnigan, & Ours, 1973).
- A novel synthetic technology for 4-methoxyphenylacetic acid, a key component in various pharmaceutical products, has been developed, showcasing advancements in chemical synthesis (Zhu Jin-tao, 2011).
Vibrational Spectroscopy and Molecular Structure :
- The vibrational spectra of 3,4-dihydroxy- and 4-hydroxy-3-methoxyphenylacetic acids have been analyzed, providing insights into their molecular structures and stability, relevant for various chemical and biochemical applications (Förner & Badawi, 2011).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIHUSEBJLTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305165 | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxyphenylacetic acid | |
CAS RN |
29973-91-9 | |
Record name | 29973-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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